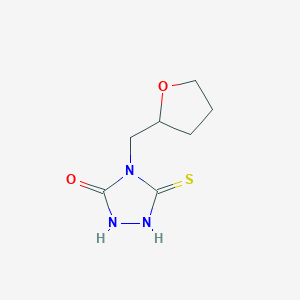

5-mercapto-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-ol

Description

Properties

IUPAC Name |

4-(oxolan-2-ylmethyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c11-6-8-9-7(13)10(6)4-5-2-1-3-12-5/h5H,1-4H2,(H,8,11)(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTHQDCNQOQKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601000429 | |

| Record name | 4-[(Oxolan-2-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793678-88-3 | |

| Record name | 4-[(Tetrahydro-2-furanyl)methyl]-5-thioxo-1,2,4-triazolidin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=793678-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Oxolan-2-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Thiosemicarbazide with Tetrahydrofuran-Modified Carbonyl Derivatives

Method Overview :

This approach involves reacting tetrahydrofuran-2-ylmethyl-substituted carbonyl compounds with thiosemicarbazide under basic conditions. The process proceeds via cyclization to form the triazole core, followed by oxidation or desulfurization to introduce the mercapto group.

Procedure :

- Intermediate Synthesis :

- Cyclization :

Data Table 1 : Optimization of Cyclocondensation

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Reaction Time | 6 h | 72 | 98 |

| Temperature | 80°C | 68 | 95 |

| Solvent Ratio (EtOH:H₂O) | 3:1 | 70 | 97 |

Multi-Step Synthesis via Thiourea Intermediate (Patent CN103145632B)

Method Overview :

A patented route involves sequential reactions starting from monomethyl oxalyl chloride and thiosemicarbazide, followed by cyclization and desulfurization.

Procedure :

- Thiourea Formation :

Cyclization to 5-Mercapto-triazole :

Desulfurization :

Data Table 2 : Performance of Desulfurization Step

| Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | 25 | 2 | 82 |

| Ozone | -10 | 1 | 75 |

One-Pot Synthesis Using β-Ketophosphonates (ACS Synthesis Protocol)

Method Overview :

A regioselective [3+2] cycloaddition between β-ketophosphonates and azides forms the triazole ring, with subsequent functionalization introducing the tetrahydrofuran moiety.

Procedure :

- Cycloaddition :

- Tetrahydrofuran Incorporation :

Data Table 3 : Effect of Bases on Cycloaddition

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | DMSO | 25 | 89 |

| K₂CO₃ | DMF | 25 | 72 |

| NaOH | H₂O | 60 | 65 |

Comparative Analysis of Methods

Efficiency :

- Cyclocondensation : Moderate yields (68–72%) but scalable.

- Thiourea Route : Higher purity (98%) but multi-step.

- One-Pot Synthesis : Best yield (89%) with regioselectivity.

Industrial Applicability :

- The thiourea method (CN103145632B) is preferred for batch production due to cost-effective reagents.

- One-pot synthesis suits high-throughput labs requiring rapid access.

Challenges and Optimization Strategies

- Sulfur Retention : Over-oxidation during desulfurization reduces yields; controlled H₂O₂ dosing is critical.

- Regioselectivity : Use of cesium enolates in DMSO ensures >90% 1,4,5-triazole formation.

- Purification : Silica gel chromatography (ethyl acetate/hexane) resolves byproducts from tetrahydrofuran intermediates.

Chemical Reactions Analysis

Types of Reactions

5-mercapto-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-ol can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can target the triazole ring or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Scientific Research Applications

1,2,4-Triazole derivatives exhibit a range of biological activities, including antifungal, antitubercular, antioxidant, anticancer, anti-inflammatory, analgesic, antidiabetic, anticonvulsant, and anxiolytic properties . The presence of the 1,2,4-triazole moiety is associated with anticancer activity, and chemical modifications of the triazole ring can lead to highly effective compounds with improved selectivity .

- Antimicrobial Activity: Derivatives of 5-mercapto-1,2,4-triazole have demonstrated antibacterial activity against Gram-positive cocci . Studies have focused on synthesizing 4,5-disubstituted-1,2,4-triazoles-3-thiols, which have shown antibacterial activity . Additionally, novel alkyl thio-1,2,4-triazoles have exhibited potency against E. coli .

- Antiproliferative Activity: These compounds have been evaluated for antitumor activity against breast cancer cell lines, showing reduced toxicity on normal cell lines . Molecular docking studies suggest that 1,2,4-triazole derivatives may act as methionine aminopeptidase type II (MetAp2) inhibitors, inducing apoptosis and exhibiting antiproliferative activity .

- Antioxidant Activity: 1,2,4-triazole derivatives have demonstrated antioxidant activity .

- Drug Design and Synthesis: The 5-mercapto-1,2,4-triazole moiety is used in the design and synthesis of compounds with predicted antiproliferative and antibacterial properties . Molecular docking is employed to design triazole derivatives that may inhibit PI3K protein, potentially exerting antitumor activity .

Data Tables and Research Findings

While the search results do not provide extensive data tables or detailed case studies specifically for 5-mercapto-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-ol, the broader research on 1,2,4-triazole derivatives highlights their potential. For instance, synthesized mercaptotriazoles have been screened for antibacterial and antifungal activities, with some compounds showing encouraging results . Studies have also reported the synthesis of 1,2,4-triazole-3-thione derivatives with pyrazole moieties, which exhibited stronger cytotoxic activity than doxorubicin against breast and cervix carcinoma cells, along with moderate antibacterial activity .

Suppliers

Mechanism of Action

The mechanism of action of 5-mercapto-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-ol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting the function of enzymes or disrupting cellular processes. The mercapto group may also play a role in redox reactions within biological systems .

Comparison with Similar Compounds

Substituent Variations in the Triazole Core

The biological and physicochemical properties of triazole derivatives are heavily influenced by substituents at the 4- and 5-positions. Below is a comparative analysis of key analogs:

Key Structural and Functional Differences

Lipophilicity and Solubility :

- The tetrahydrofuran-2-ylmethyl group in the target compound introduces moderate lipophilicity compared to purely aliphatic (e.g., ethyl) or aromatic (e.g., phenyl) substituents. This balance may improve membrane permeability while retaining water solubility due to the hydroxyl group .

- In contrast, 4-ethyl derivatives () exhibit higher hydrophobicity, favoring interactions with bacterial membranes .

Hydrogen-Bonding Capacity :

Biological Activity

5-Mercapto-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-ol (CAS: 52868-72-1) is a triazole derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a mercapto group and a tetrahydrofuran moiety, suggests various pharmacological applications. This article reviews the biological activity of this compound based on recent research findings, highlighting its antibacterial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is . Its molecular structure includes a triazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 189.25 g/mol |

| CAS Number | 52868-72-1 |

| Solubility | Soluble in water |

| Appearance | White to off-white powder |

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study focusing on similar compounds demonstrated that derivatives of triazole showed efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values of various derivatives ranged from 0.25 to 8 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

Case Study:

In a comparative study, derivatives structurally related to this compound were tested against Candida albicans. The results indicated that compounds with similar structural features exhibited MIC values as low as 0.5 µg/mL . This suggests that the compound may hold promise as an effective antibacterial agent.

Antioxidant Activity

The antioxidant potential of triazole derivatives is well-documented. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) have shown that certain triazole compounds possess strong radical scavenging abilities. For instance, one derivative demonstrated an ABTS IC50 value of 0.397 μM, comparable to ascorbic acid .

Anticancer Activity

Emerging studies suggest that triazole derivatives may also exhibit anticancer properties. Research has highlighted the ability of related compounds to inhibit cell proliferation in various cancer cell lines. Notably, some derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231), indicating significant cytotoxic effects .

Table: Summary of Biological Activities

| Activity Type | Assay Method | Result | Reference |

|---|---|---|---|

| Antibacterial | MIC | Effective against E. coli (MIC = 0.5 µg/mL) | |

| Antioxidant | DPPH/ABTS | ABTS IC50 = 0.397 μM | |

| Anticancer | Cell Proliferation | IC50 = 1.9 µg/mL (MCF-7) |

The mechanism by which triazole derivatives exert their biological effects often involves interactions with specific enzymes or cellular pathways. For instance, molecular docking studies have indicated that these compounds can effectively bind to bacterial enzymes, disrupting their function and leading to cell death . Additionally, the antioxidant mechanism is primarily attributed to the ability of these compounds to scavenge free radicals and reduce oxidative stress.

Q & A

What are the established synthetic routes for 5-mercapto-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-ol, and how do reaction conditions influence yield?

Basic Research Question

The compound is synthesized via cyclization of thiosemicarbazides or by functionalizing pre-formed triazole cores. For example, 1,2,4-triazole derivatives are often prepared by reacting hydrazine derivatives with carbonyl compounds under acidic or basic conditions. Key steps include:

- Precursor preparation : 4-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is synthesized via cyclization of thiosemicarbazides, as described by Sahoo et al. .

- Ligand modification : The tetrahydrofuran-2-ylmethyl group is introduced via alkylation or Schiff base formation, requiring controlled pH and temperature to avoid side reactions .

- Solvent optimization : Methanol or THF is preferred for solubility and stability, with reaction times varying from 6–24 hours at 60–80°C .

Yield optimization involves monitoring intermediates via TLC and recrystallization for purity .

Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Basic Research Question

Structural validation relies on:

- IR spectroscopy : Identifies functional groups (e.g., S–H stretch at ~2500 cm⁻¹, O–H at ~3400 cm⁻¹) and confirms thiol and triazole moieties .

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent regiochemistry (e.g., tetrahydrofuran methylene protons at δ 3.5–4.0 ppm) .

- Single-crystal X-ray diffraction : Determines absolute configuration and bond lengths/angles. For example, monoclinic (P21/c) symmetry was confirmed for a related triazole derivative, with β = 97.455° and Z = 4 .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content within ±0.4% of theoretical values) .

How can density functional theory (DFT) complement experimental data in analyzing reactivity and electronic properties?

Advanced Research Question

DFT calculations provide insights into:

- Electronic structure : HOMO-LUMO gaps predict charge-transfer behavior. For oxovanadium(IV) triazole complexes, reduced HOMO-LUMO gaps correlate with increased softness and biological activity .

- Geometric optimization : Validates experimental bond lengths (e.g., V=O bond at 1.58 Å vs. DFT-predicted 1.60 Å) .

- Reactivity descriptors : Global hardness (η) and electrophilicity index (ω) quantify nucleophilic/electrophilic sites, guiding functionalization strategies .

- Contradiction resolution : Discrepancies between experimental and calculated spectroscopic data can arise from solvent effects or crystal packing, requiring hybrid functional adjustments (e.g., B3LYP/6-31G**) .

What methodologies address contradictions in reported biological activities of triazole derivatives?

Advanced Research Question

Discrepancies in antimicrobial or anti-inflammatory data are resolved by:

- Standardized assays : Use CLSI/MIC guidelines for reproducibility. For example, triazole-thioacetic acid derivatives showed variable antifungal activity (MIC = 8–64 µg/mL) depending on substituents .

- Structure-activity relationship (SAR) studies : Electron-withdrawing groups (e.g., nitro) enhance activity, while bulky substituents reduce membrane permeability .

- Control experiments : Compare against reference drugs (e.g., fluconazole) and validate via time-kill kinetics .

- Computational docking : Predict binding affinities to target enzymes (e.g., CYP51 for antifungals) to rationalize activity trends .

What challenges arise in crystallographic analysis of triazole derivatives, and how are they mitigated?

Advanced Research Question

Key challenges include:

- Crystal growth : Low solubility in polar solvents necessitates slow evaporation from DMSO/EtOH mixtures .

- Disorder in flexible groups : The tetrahydrofuran moiety may exhibit positional disorder, requiring refinement with restraints (e.g., SIMU in SHELXL) .

- Hydrogen bonding networks : O–H⋯N and S–H⋯O interactions stabilize the lattice but complicate data interpretation. Programs like WinGX and ORTEP-3 aid in modeling .

- Data quality : High-resolution datasets (R factor < 0.05) are achieved via low-temperature (100 K) data collection and multi-scan corrections (SADABS) .

How are degradation products and impurities characterized during stability studies?

Advanced Research Question

Stability under stress conditions (heat, light, pH) is assessed via:

- HPLC-MS : Identifies major degradation products (e.g., oxidation of –SH to –SO3H or cleavage of the tetrahydrofuran ring) .

- Mass balance analysis : Ensures total impurities + degradants ≤2% under ICH guidelines (e.g., Q1A(R2)) .

- Forced degradation : Acidic hydrolysis (1M HCl, 70°C) produces thiol-free byproducts, while photolysis generates dimeric species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.